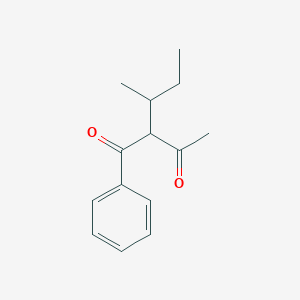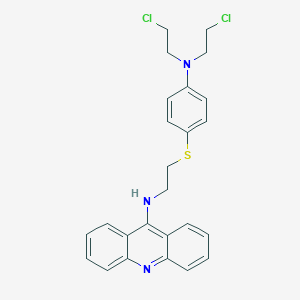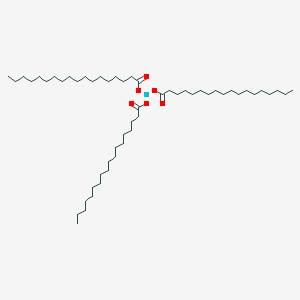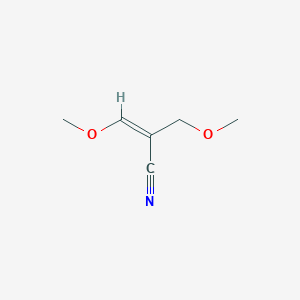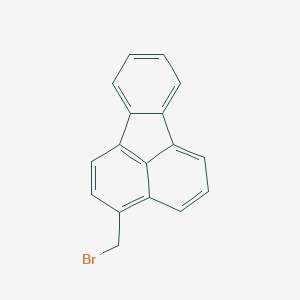
3-(bromomethyl)fluoranthene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(bromomethyl)fluoranthene is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon (PAH). This compound is characterized by the presence of a bromomethyl group attached to the fluoranthene structure. Fluoranthene itself is known for its fluorescence under UV light and is commonly found in combustion products such as coal tar .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of fluoranthene, 3-(bromomethyl)- typically involves the bromination of fluoranthene. One common method is the electrophilic bromination of fluoranthene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at room temperature .
Industrial Production Methods
Industrial production methods for fluoranthene, 3-(bromomethyl)- are not well-documented in the literature. it is likely that similar bromination techniques used in laboratory settings are scaled up for industrial purposes. The choice of solvent, catalyst, and reaction conditions would be optimized for large-scale production to ensure high yield and purity .
化学反应分析
Types of Reactions
3-(bromomethyl)fluoranthene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form fluoranthene-3-carboxylic acid or other oxidized derivatives.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous ether or tetrahydrofuran (THF) solvents.
Major Products
Substitution Reactions: Products include fluoranthene derivatives with various functional groups replacing the bromomethyl group.
Oxidation Reactions: Products include fluoranthene-3-carboxylic acid and other oxidized derivatives.
Reduction Reactions: The major product is fluoranthene with a methyl group at the 3-position.
科学研究应用
3-(bromomethyl)fluoranthene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor to pharmacologically active compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of fluoranthene, 3-(bromomethyl)- involves its interaction with various molecular targets and pathways. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds and functional groups. These reactions can modulate the activity of enzymes, receptors, and other biomolecules, thereby exerting biological effects .
相似化合物的比较
3-(bromomethyl)fluoranthene can be compared with other similar compounds such as:
Fluoranthene: The parent compound, which lacks the bromomethyl group and has different chemical reactivity and applications.
3-Methylfluoranthene: A derivative with a methyl group instead of a bromomethyl group, showing different reactivity in substitution and oxidation reactions.
3-Chloromethylfluoranthene: A similar compound with a chloromethyl group, which has different reactivity and applications compared to the bromomethyl derivative.
属性
CAS 编号 |
135294-98-3 |
|---|---|
分子式 |
C17H11Br |
分子量 |
295.2 g/mol |
IUPAC 名称 |
3-(bromomethyl)fluoranthene |
InChI |
InChI=1S/C17H11Br/c18-10-11-8-9-16-14-5-2-1-4-13(14)15-7-3-6-12(11)17(15)16/h1-9H,10H2 |
InChI 键 |
ULFISVXZDJQFKQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)CBr |
规范 SMILES |
C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)CBr |
Key on ui other cas no. |
135294-98-3 |
同义词 |
3-(bromomethyl)fluoranthene |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


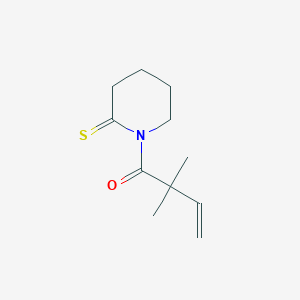
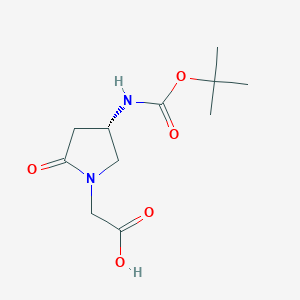
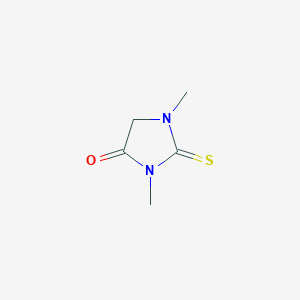
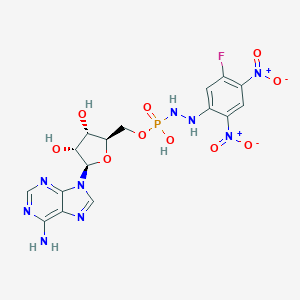

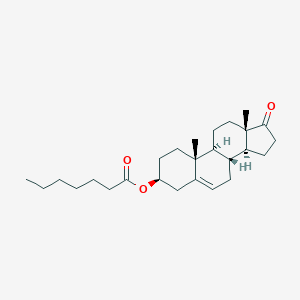
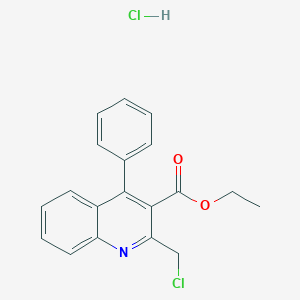
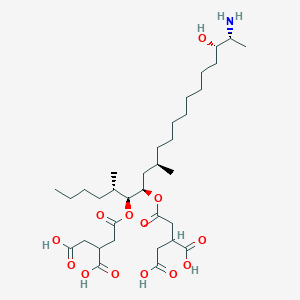
![2-[4-(4-Methoxymethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B159653.png)
